molecular formula C7H16O2 B155856 1,2-Diethoxypropane CAS No. 10221-57-5

1,2-Diethoxypropane

Cat. No.: B155856
CAS No.: 10221-57-5
M. Wt: 132.2 g/mol
InChI Key: VPBZZPOGZPKYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diethoxypropane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid with a spicy odor and is primarily used as an intermediate in organic synthesis. This compound is known for its role as a reagent and solvent in various chemical reactions .

Preparation Methods

1,2-Diethoxypropane can be synthesized through the reaction of ethanol and propylene glycol in the presence of an acid catalyst such as sulfuric acid or phosphoric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of this compound. Industrial production methods often employ similar reaction conditions but on a larger scale to achieve higher yields and purity.

Chemical Reactions Analysis

1,2-Diethoxypropane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2-Diethoxypropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Diethoxypropane exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

1,2-Diethoxypropane can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Biological Activity

1,2-Diethoxypropane, also known as propanal diethyl acetal, is an organic compound with the formula C7H16O2. It is primarily used in the fragrance industry and as a solvent. This article focuses on the biological activity of this compound, including its safety assessments, mutagenicity studies, and potential applications in biomedical fields.

  • Molecular Formula : C7H16O2
  • CAS Number : 105-57-7
  • Molecular Weight : 132.20 g/mol

Safety Assessment and Toxicological Studies

This compound has undergone various safety assessments to evaluate its biological effects:

  • Cytotoxicity and Genotoxicity : In a study conducted using the BlueScreen assay, this compound was found to be negative for both cytotoxicity and genotoxicity. This indicates that the compound does not exhibit harmful effects on cell viability or genetic material under the tested conditions .
  • Bacterial Reverse Mutation Assays : Multiple strains of Salmonella typhimurium and Escherichia coli were tested for mutagenic potential. Results showed no significant increase in revertant colonies at any concentration tested, suggesting that this compound does not induce mutations in these bacterial strains .
  • Mammalian Cell Gene Mutation Assay : The compound was tested on Chinese hamster ovary (CHO) cells. No statistically significant increases in mutant colonies were observed either with or without metabolic activation, further supporting its non-mutagenic profile .

Drug Delivery Systems

Research into biodegradable materials for drug delivery has highlighted the importance of acetal compounds:

  • Controlled Drug Delivery : Acetals can be integrated into polymeric drug delivery systems (DDS), enhancing therapeutic efficiency while minimizing side effects. This application is particularly relevant in developing smart DDS that respond to environmental stimuli such as pH or temperature .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Study TypeFindings
Cytotoxicity AssayNegative for cytotoxicity
Genotoxicity AssayNegative for genotoxicity
Bacterial Mutation AssayNo mutagenic effects observed
Mammalian Cell Mutation AssayNo significant increase in mutant colonies
Antimicrobial PotentialRelated compounds show promise; further research needed

Properties

IUPAC Name

1,2-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-4-8-6-7(3)9-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBZZPOGZPKYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907259
Record name 1,2-Diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10221-57-5
Record name Propylene glycol diethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10221-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diethoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diethoxypropane
Reactant of Route 2
Reactant of Route 2
1,2-Diethoxypropane
Reactant of Route 3
Reactant of Route 3
1,2-Diethoxypropane
Reactant of Route 4
Reactant of Route 4
1,2-Diethoxypropane
Reactant of Route 5
Reactant of Route 5
1,2-Diethoxypropane
Reactant of Route 6
Reactant of Route 6
1,2-Diethoxypropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.